2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide
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Overview
Description
Indole is a heterocyclic compound that is a structural component of many natural products and pharmaceuticals . Acetamide is a functional group consisting of an acetyl group single-bonded to an amine . The specific compound you mentioned seems to be a complex derivative of these structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and stability, depend on its molecular structure . Without specific data, a detailed analysis of these properties isn’t possible.Scientific Research Applications
Radiosynthesis Applications
- Radiosynthesis techniques have been developed for chloroacetanilide herbicides and dichloroacetamide safeners, highlighting the importance of specific activity studies in understanding the metabolism and mode of action of these compounds (Latli & Casida, 1995).
Antimicrobial Agents
- Novel indolin-1-yl)-N-aryl acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential of certain acetamide derivatives as antimicrobial agents (Debnath & Ganguly, 2015).
Antifungal Agents
- A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as broad-spectrum antifungal agents, offering insights into the development of fungicidal compounds with improved plasmatic stability (Bardiot et al., 2015).
Protein Tyrosine Phosphatase 1B Inhibitors
- Synthesis of 2-(4-methoxyphenyl)ethyl]acetamide derivatives and their evaluation as PTP1B inhibitors revealed potential antidiabetic activity, correlating well with docking studies (Saxena et al., 2009).
Herbicide Analysis in Water
- The development of detection methods for herbicides and their degradates in natural water, illustrating the environmental monitoring and analysis of chloroacetamide herbicides (Zimmerman et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-19(16-9-5-6-10-17(16)23(14)2)20(24)21(25)22-13-12-15-8-4-7-11-18(15)26-3/h4-11H,12-13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDWMJGSPZCAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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